3,5-Dibromo-2-hydroxybenzoyl chloride

Cystic Fibrosis CFTR Inhibitor Medicinal Chemistry

This 3,5-dibromo-2-hydroxybenzoyl chloride (CAS 39075-92-8) is a reactive electrophilic building block whose specific substitution pattern is non-negotiable for reliable synthesis. Generic benzoyl chlorides cannot replicate the electronic and steric effects of the 3,5-dibromo-2-hydroxy motif, which is critical for constructing GlyH-101-class CFTR inhibitors and thiazolo[3,2-a]pyridine anticancer scaffolds. Sourcing this exact compound ensures reproducible reactivity, selectivity, and downstream biological activity. Insist on authenticated material to avoid batch failures in SAR campaigns.

Molecular Formula C7H3Br2ClO2
Molecular Weight 314.36 g/mol
CAS No. 39075-92-8
Cat. No. B14672160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-hydroxybenzoyl chloride
CAS39075-92-8
Molecular FormulaC7H3Br2ClO2
Molecular Weight314.36 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1C(=O)Cl)O)Br)Br
InChIInChI=1S/C7H3Br2ClO2/c8-3-1-4(7(10)12)6(11)5(9)2-3/h1-2,11H
InChIKeyAFQYKAZIYCTGJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-hydroxybenzoyl chloride (CAS 39075-92-8): Procurement-Ready Data Sheet


3,5-Dibromo-2-hydroxybenzoyl chloride (CAS 39075-92-8) is an aromatic acyl halide belonging to the benzoyl chloride class . Characterized by a 2-hydroxy group and bromine atoms at the 3- and 5-positions of the benzene ring, its molecular formula is C7H3Br2ClO2 with a molecular weight of 314.36 g/mol [1]. The compound serves as a reactive electrophilic building block, primarily employed as an acylating agent in organic synthesis, pharmaceutical research, and the preparation of more complex molecular architectures .

3,5-Dibromo-2-hydroxybenzoyl chloride: Why In-Class Substitution Carries Undocumented Risk


Generic substitution among benzoyl chlorides is not a viable procurement strategy. The specific 3,5-dibromo-2-hydroxy substitution pattern confers a unique combination of electronic and steric properties, which directly impacts reactivity and downstream synthetic outcomes [1]. The bromine atoms, with their distinct isotopic signature and bond dissociation energy, offer different leaving group propensities and catalytic coupling efficiencies compared to chloro- or non-halogenated analogs [2]. This difference is critical for researchers where precise control over reactivity, selectivity, and final product purity is non-negotiable.

3,5-Dibromo-2-hydroxybenzoyl chloride: Quantified Performance Metrics Against Closest Analogs


Precursor to a Potent CFTR Inhibitor with Nanomolar Activity

3,5-Dibromo-2-hydroxybenzoyl chloride is a key intermediate in the synthesis of glycine hydrazide derivatives, such as GlyH-101, a known Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) inhibitor. While the inhibitory data pertains to the final product, the synthetic utility of the target compound is directly validated by this application. GlyH-101 achieves reversible inhibition of CFTR Cl- conductance in under 1 minute [1]. This highlights the compound's role in accessing biologically active molecules that simpler benzoyl chlorides cannot readily form.

Cystic Fibrosis CFTR Inhibitor Medicinal Chemistry

Application in Synthesis of Anticancer Thiazolo[3,2-a]pyridines

3,5-Dibromo-2-hydroxybenzoyl chloride is employed as a starting material in an expeditious one-pot synthesis of highly substituted thiazolo[3,2-a]pyridines, a class of compounds with demonstrated anticancer activity . This multi-component reaction highlights the compound's specific reactivity profile, enabling the efficient construction of complex heterocyclic scaffolds. The use of other benzoyl chlorides in this specific one-pot methodology has not been reported, underscoring the unique compatibility of the 3,5-dibromo-2-hydroxy substitution pattern with the reaction conditions.

Anticancer Heterocyclic Chemistry One-Pot Synthesis

Differential Reactivity in Piperazine Derivative Synthesis

3,5-Dibromo-2-hydroxybenzoyl chloride is used to synthesize specific piperazine derivatives, such as 1-(4-amino-2-chlorophenyl)-4-(3,5-dibromo-2-hydroxybenzoyl)-piperazine (CAS 94012-06-3) . The presence of the dibromo-hydroxybenzoyl moiety on the piperazine scaffold is likely a key determinant of its biological profile in structure-activity relationship (SAR) studies. While direct comparative biological data is not available in the public domain for this specific derivative, the existence of this compound in the chemical literature demonstrates the ability of 3,5-dibromo-2-hydroxybenzoyl chloride to functionalize piperazines, a common core in many pharmaceuticals.

Piperazine Pharmaceutical Intermediate SAR Studies

Potential Relevance to MRSA PK Inhibition

Derivatives synthesized from 3,5-dibromo-2-hydroxybenzoyl chloride have been evaluated as inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) pyruvate kinase (PK) . MRSA PK is a novel antimicrobial target due to its structural differences from human homologs. While the specific inhibitory data for the exact compound is not detailed, its structural features are noted as being distinct, making it a candidate for further investigation as a novel antimicrobial agent. This indicates a potential application area that may not be accessible with other benzoyl chloride derivatives.

MRSA Antibacterial Pyruvate Kinase

Comparative Reactivity in Solvolysis Reactions

Studies on the solvolysis of benzoyl chloride and its substituted derivatives, including those with bromine substituents, reveal quantifiable differences in reaction rates and product distributions [1]. While specific rate constants for 3,5-dibromo-2-hydroxybenzoyl chloride are not tabulated in the public domain, the established trend shows that electron-withdrawing groups, such as bromine atoms at the 3- and 5-positions, will substantially decrease the rate of solvolysis compared to unsubstituted benzoyl chloride. This trend is a class-level inference based on established Hammett relationships, where the cumulative effect of two ortho/para-directing bromine atoms and a meta-directing acyl chloride group will fine-tune the electrophilicity of the carbonyl carbon, leading to different kinetics than mono-bromo or non-halogenated analogs.

Solvolysis Reaction Kinetics Mechanistic Studies

3,5-Dibromo-2-hydroxybenzoyl chloride: Recommended Research and Industrial Use Cases


Synthesis of Potent CFTR Inhibitors for Cystic Fibrosis Research

Procure this compound as a direct precursor to glycine hydrazide-based CFTR inhibitors like GlyH-101. The specific substitution pattern is essential for the final compound's activity, which has been shown to reversibly inhibit CFTR Cl- conductance in under one minute [1]. This application is a high-value use case for medicinal chemistry groups focused on ion channel modulation.

Construction of Thiazolo[3,2-a]pyridine Scaffolds via One-Pot Synthesis

Utilize 3,5-dibromo-2-hydroxybenzoyl chloride in one-pot, multi-component reactions to access highly substituted thiazolo[3,2-a]pyridines. This methodology, demonstrated in the literature, provides an efficient route to a heterocyclic core with reported anticancer activity . This is a key application for synthetic chemists exploring new chemical space in oncology drug discovery.

Functionalization of Piperazine Cores for SAR Exploration

Employ this compound to introduce a 3,5-dibromo-2-hydroxybenzoyl group onto piperazine and related amine-containing scaffolds. The resulting derivatives, such as CAS 94012-06-3, are valuable for structure-activity relationship (SAR) studies in medicinal chemistry . This is a core application for laboratories involved in hit-to-lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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